molecular formula C13H20O3 B12631183 (1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol CAS No. 921771-24-6

(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol

Cat. No.: B12631183
CAS No.: 921771-24-6
M. Wt: 224.30 g/mol
InChI Key: WUMFEXLSPUEDQO-QJPTWQEYSA-N
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Description

(1S,4R)-4-[(3S)-1,4-dioxaspiro[45]decan-3-yl]cyclopent-2-en-1-ol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic structure through a cyclization reaction. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of (1S,4R)-4-[(3S)-1,4-dioxaspiro[45]decan-3-yl]cyclopent-2-en-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

921771-24-6

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol

InChI

InChI=1S/C13H20O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10-12,14H,1-3,6-9H2/t10-,11+,12+/m0/s1

InChI Key

WUMFEXLSPUEDQO-QJPTWQEYSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3C[C@@H](C=C3)O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3CC(C=C3)O

Origin of Product

United States

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